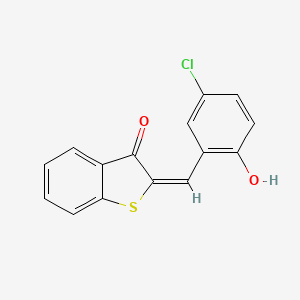![molecular formula C21H27N3O2 B5086200 N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5086200.png)
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as DMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPA belongs to the class of piperazine compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of DMPPA is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. DMPPA has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell survival, differentiation, and proliferation. In addition, DMPPA has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The compound also modulates the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
DMPPA has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. DMPPA also exhibits vasodilatory effects by relaxing vascular smooth muscle cells and improving endothelial function. In addition, the compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, DMPPA has some limitations, including its limited bioavailability and poor pharmacokinetic properties. The compound also exhibits some off-target effects, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of DMPPA. One potential avenue is the development of DMPPA-based drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the elucidation of the exact mechanism of action of DMPPA and its downstream signaling pathways. Additionally, the optimization of the pharmacokinetic properties of DMPPA may enhance its therapeutic potential. Finally, the evaluation of DMPPA in clinical trials may provide valuable insights into its safety and efficacy in humans.
Synthesemethoden
DMPPA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine, which is further reacted with chloroacetyl chloride to form DMPPA. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DMPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. In addition, DMPPA has been found to possess neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. The compound has also shown promise in the treatment of cardiovascular diseases by reducing blood pressure and improving endothelial function.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-5-17(2)20(14-16)22-21(25)15-23-10-12-24(13-11-23)18-6-8-19(26-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDGIAMJZIBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5086128.png)
![ethyl 6-methyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086139.png)

![methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate](/img/structure/B5086153.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5086161.png)

![3-(4-fluorobenzyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5086175.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B5086182.png)
![methyl 4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5086199.png)
![5-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-diphenyl-3-pentyn-1-ol dihydrochloride](/img/structure/B5086206.png)


![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)
